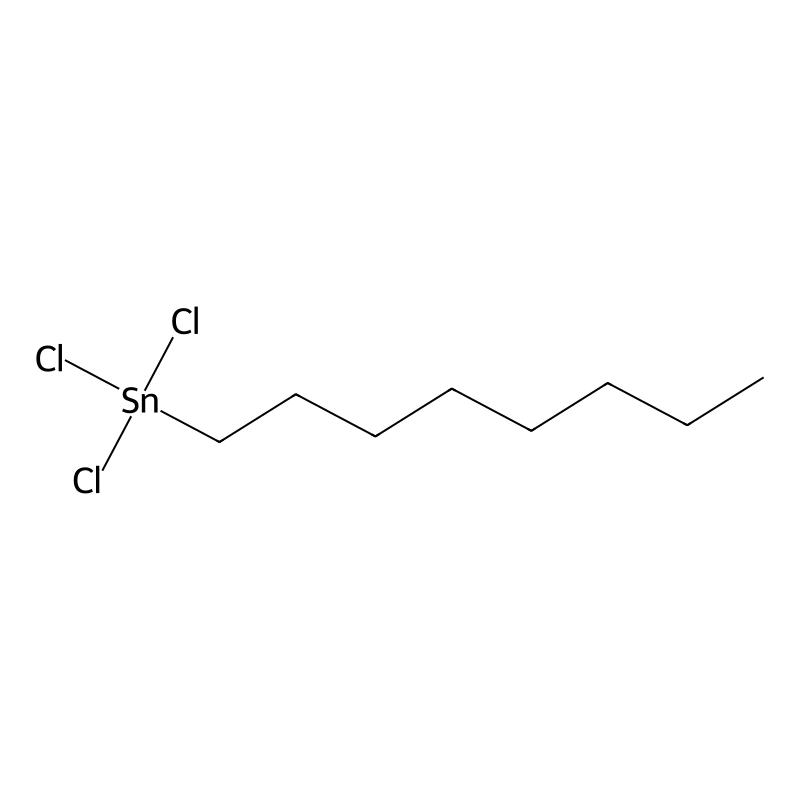

Octyltin trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

octyltin trichloride synthesis pathways overview

Octyltin Trichloride: Fundamental Information

The table below summarizes the key identifiers and physicochemical properties of this compound as reported in the search results [1] [2].

| Property | Details |

|---|---|

| CAS Number | 3091-25-6 [1] [2] |

| Molecular Formula | C8H17Cl3Sn [1] [2] |

| Molecular Weight | 338.29 g/mol [1] [2] |

| Appearance | Colourless to pale yellow oil [1] |

| Boiling Point | 150–159 °C at 10 mm Hg [1]; 142–143 °C at 33 hPa [2] |

| Density | 1.35 g/cm³ [1]; 1.839 g/cm³ at 25 °C [2] |

| Water Solubility | 330 μg/L at 20 °C [1] |

| Flash Point | >121 °C [1]; 113 °C (closed cup) [2] |

Safety and Handling (GHS)

This compound is hazardous, requiring strict controls [1] [2].

- Hazard Statements: H314 (causes severe skin burns and eye damage), H400 (very toxic to aquatic life) [2].

- Precautionary Measures: Use personal protective equipment (PPE) including tightly fitting safety goggles, chemical-resistant gloves, and complete body protection [2].

- Storage: Keep container tightly closed in a cool, dry, and well-ventilated place as it is moisture sensitive [2].

Industrial Synthesis Pathways

While a direct, detailed lab-scale synthesis was not found, the searched patents reveal two main industrial approaches for producing monoalkyltin trihalides like this compound.

Direct Alkylation of Tin Tetrahalide

This modern, cyclic process is designed for high yield and purity, minimizing the production of toxic trialkyltin compounds [3]. It recycles intermediates to maximize the output of monoalkyltin trichloride.

Figure 1: Cyclic industrial process for high-purity monoalkyltin trihalide production [3].

Process Steps [3]:

- Step 1 - Alkylation: Dialkyltin dihalide reacts with an alkylation agent (e.g., trialkylaluminum or a Grignard reagent) to form a mixture containing tetraalkyltin and trialkyltin halide.

- Step 2 - Redistribution: The alkylated mixture reacts with tin tetrahalide (SnX₄), redistributing the alkyl groups to produce a mixture rich in monoalkyltin trihalide and dialkyltin dihalide.

- Step 3 - Separation: The monoalkyltin trihalide is separated and recovered as the final product.

- Step 4 - Recycle: The co-produced dialkyltin dihalide is recycled back to Step 1, creating an efficient closed-loop system.

Direct Reaction with Tin Metal

An older patent describes a method for methyltin chlorides using a pentavalent organophosphorous salt as a catalyst [4].

- Reaction: Involves reacting methyl chloride with tin metal or stannous chloride at 185–190 °C under atmospheric pressure [4].

- Catalyst: Tributylphosphorous dichloride was used, allowing the reaction to proceed without high pressure and achieving completion in approximately 3 hours [4].

Key Considerations for Synthesis

- Purity and Toxicity: A major driver for modern methods is minimizing toxic trialkyltin impurities. The cyclic process achieves this by controlling redistribution reactions [3].

- Catalyst Selection: Catalyst choice significantly impacts reaction rate, pressure requirements, and yield, as seen in the use of phosphorous-based catalysts [4].

- Industrial Relevance: The cyclic redistribution process represents a sophisticated industrial approach, while direct reaction methods provide a more classical route.

References

- 1. OCTYLTRICHLOROTIN | 3091-25-6 [chemicalbook.com]

- 2. n-Octyltin trichloride | C8H17Cl3Sn | 677155 | 3091-25-6 [hpc-standards.us]

- 3. US8633330B2 - Process for preparing monoalkyltin... - Google Patents [patents.google.com]

- 4. US4658046A - Process for the preparation of methyltin chlorides [patents.google.com]

octyltin trichloride solubility and stability

Physical, Chemical, and Safety Properties

The table below summarizes the key data found for octyltin trichloride (CAS No. 3091-25-6).

| Property Type | Details |

|---|

| Basic Identifiers | CAS No.: 3091-25-6 Molecular Formula: C8H17Cl3Sn Molecular Weight: 338.29 g/mol [1] [2] [3] | | Solubility Profile | Water: 330 µg/L (20°C) [1] or 2.3E-3 g/L (25°C) [3] Organic Solvents: Soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol [1] | | Stability & Storage | Stability: Hygroscopic and Moisture Sensitive [1] Storage: Keep in a cool place in a tightly closed, dry, and well-ventilated container [2] | | Physical Properties | Appearance: Liquid, Colourless to Pale Yellow [1] [2] Density: 1.35 g/cm³ [1] [3] or 1.839 g/cm³ (25°C) [2] Boiling Point: 142-143°C (at 33 hPa) [2] / 150-159°C (at 10 mmHg) [1] | | Hazard Information | Hazard Statements: H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life), H410 (Toxic to aquatic life with long-lasting effects), among others [2] [3] |

Handling and Safety Protocol

Given the compound's hazardous nature, the following general handling procedures are recommended based on the retrieved safety data [2].

Diagram of the recommended safety and handling workflow for this compound.

References

Comparative Overview: Monoorganotin vs. Diorganotin Compounds

| Feature | Monoorganotin Trihalides (RSnX₃) | Diorganotin Dihalides (R₂SnX₂) |

|---|---|---|

| General Formula | RSnX₃ [1] | R₂SnX₂ [1] |

| Example Compounds | n-Butyltin trichloride [1] | Dialkyltin di(isooctylthioglycolate) [1] |

| Key Industrial Applications | Precursors for SnO₂ coatings on glass via Chemical Vapor Deposition (CVD) [1] | Used as stabilizers in Polyvinyl Chloride (PVC) to prevent degradation [1] |

| Toxicity Profile | Generally lower toxicity [1] | Generally lower toxicity; maximum toxicity is typically associated with trisubstituted compounds (R₃SnX) [1] |

| Primary Synthetic Method | Kocheshkov redistribution: R₄Sn + SnX₄ → 2 R₂SnX₂, then R₂SnX₂ + SnX₄ → 2 RSnX₃ [1] | Kocheshkov redistribution: R₄Sn + SnX₄ → 2 R₂SnX₂ [1] |

Synthesis and Chemical Behavior

The synthesis of both mono- and diorganotin halides often relies on the Kocheshkov redistribution reaction. This is a type of equilibration reaction where a tetraorganotin compound (R₄Sn) reacts with tin tetrahalide (SnX₄) to form organotin halides with different numbers of organic groups [1].

- Synthesizing Diorganotin Dihalides (R₂SnX₂): The most straightforward method is the 1:1 molar reaction of R₄Sn with SnX₄, typically performed without a solvent at 150–200 °C, yielding R₂SnX₂ in 80–90% yield [1].

- Synthesizing Monoorganotin Trihalides (RSnX₃): These can be prepared by reacting a diorganotin dihalide (R₂SnX₂) with more tin tetrahalide (SnX₄) in a second Kocheshkov redistribution step [1].

Monoorganotin trihalides are also known to undergo hydrolysis. For example, isopropyltin trihalides can form complex oxo-clusters like [(i-PrSn)₁₂O₁₄(OH)₆]²⁺ upon hydrolysis, a process that can be studied using techniques like solid-state 119Sn-NMR and IR spectroscopy [2].

Biological Activity and Toxicity

The toxicity of organotin compounds is highly dependent on the number of organic groups bonded to the tin atom.

- The "Tri-Substituted" Rule: The most potent toxicological effects are consistently found in tri-substituted compounds (R₃SnX). The nature of the 'X' group (anion) has little influence, whereas the chain length of the alkyl group 'R' has a significant impact (e.g., methyltins are highly toxic, while octyltins are nearly non-toxic) [1].

- Mechanism of Action as Endocrine Disruptors: Tributyltin (TBT), a triorganotin, is a major endocrine disruptor [3]. It can interfere with the endocrine system through multiple pathways, including:

- Adipogenesis: TBT can promote fat cell creation by activating the RXR/PPARγ signaling pathways [3].

- Reproductive Toxicity: It causes morphological changes in gonads, abnormal steroidogenesis, and reproductive dysfunctions in mammals [3].

- Neuroendocrine Effects: TBT can alter the neurohormonal control of metabolism and food intake in the hypothalamus, contributing to obesity [3].

The following diagram illustrates the key signaling pathway through which tributyltin (TBT) acts as a metabolic disruptor.

Key signaling pathway of TBT leading to metabolic disruption.

How to Proceed with Your Research

The information available from the search results provides a strong foundational overview but may not constitute a complete whitepaper. To deepen your technical understanding, I suggest the following:

- Consult Specialized Databases: For the most current research data, explore scholarly databases like SciFinder, Reaxys, or PubMed. Searching for specific compounds (e.g., "butyltin trichloride") or properties ("hydrolysis of monoorganotins") will yield more detailed experimental data.

- Focus on Review Articles: Look for recent review articles in journals like Chemical Reviews or Coordination Chemistry Reviews on organotin chemistry or endocrine-disrupting chemicals. These articles often synthesize information and provide comparative tables.

- Investigate Specific Assays: The biological effects mentioned, such as the RXR/PPARγ activation or the "imposex" phenomenon, are themselves the basis for established bioassays. Researching these assays will provide you with detailed experimental protocols.

References

tin-carbon bond characteristics in organotin compounds

Tin-Carbon Bond Energetics and Characteristics

The table below summarizes the bond dissociation enthalpies (BDEs) for various tin-element bonds, which provide insight into their relative strength and reactivity.

| Bond Type | Bond Dissociation Enthalpy (kJ mol⁻¹) | Inferred Relative Strength |

|---|---|---|

| Sn–F | 480 – 560 [1] | Strongest |

| Sn–H | 310 – 326 [1] | Medium |

| Sn–C | 224 [1] | Medium |

| Sn–O | Information missing | Information missing |

| Sn–S | Information missing | Information missing |

| Sn–N | Information missing | Information missing |

The Sn–C bond has a homolytic bond dissociation energy of approximately 224 kJ mol⁻¹ [1]. Computational studies suggest the general order of bond strength is Sn–O > Sn–S > Sn–N [1]. Precise experimental values for many bonds are scarce, and computational methods can show significant variation.

Anticancer Activity and Experimental Data

Organotin(IV) compounds, particularly triorganotin derivatives (R₃Sn⁺), show the strongest cytotoxic effects, often greater than diorganotin (R₂Sn²⁺) or monoorganotin (RSn³⁺) compounds [2]. Their anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.

| Compound | Cancer Cell Line & IC₅₀ Value (μM) | Experimental Context |

|---|---|---|

| Et₂SnL2 [2] | A549: 13.4 μM; MCF-7: 15.2 μM | In vitro cell culture |

| Et₂SnL4 [2] | A549: 23.8 μM; MCF-7: Information missing | In vitro cell culture |

| Ph₂SnL2 [2] | A549: 73.1 μM; MCF-7: 71.2 μM | In vitro cell culture |

| Bu₂SnL1 [2] | A549: 77.5 μM; MCF-7: 74.2 μM | In vitro cell culture |

The diagram below illustrates the general structure-activity relationship for organotin compounds.

Key Experimental Protocols

Cytotoxicity Assay (IC₅₀ Determination) [2]

- Objective: To determine the concentration of an organotin compound that inhibits the growth of 50% of cancer cells in vitro.

- Procedure:

- Plate human cancer cell lines (e.g., A549, MCF-7, HeLa) in multi-well plates and allow them to adhere.

- Treat cells with a range of concentrations of the organotin compound dissolved in DMSO or another suitable vehicle.

- Incubate for a specified period (e.g., 24-72 hours).

- Assess cell viability using a colorimetric assay like MTT or MTS, which measures mitochondrial activity in living cells.

- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using non-linear regression analysis.

X-ray Crystallography for Structural Elucidation [3]

- Objective: To determine the three-dimensional atomic structure of an organotin compound bound to its biological target (e.g., PPARγ).

- Procedure:

- Express and purify the recombinant ligand-binding domain (LBD) of the target protein.

- Co-crystallize the protein with the organotin compound.

- Collect X-ray diffraction data from the frozen crystal at a synchrotron facility.

- Solve the protein structure by molecular replacement using a known structure as a model.

- Identify the precise location and binding mode of the organotin ligand by examining the electron density map, often using anomalous diffraction signals from the tin atom to confirm its position.

Mechanism of Action: Apoptosis Signaling Pathway

Organotin compounds primarily induce programmed cell death (apoptosis) through the mitochondrial pathway. The diagram below visualizes this key mechanism.

- Pathway Details: Organotin uptake induces mitochondrial dysfunction, leading to the release of cytochrome c into the cytosol [4] [2]. This triggers the assembly of the apoptosome complex and activation of initiator caspase-9, which then cleaves and activates executioner caspases-3 and -7, culminating in apoptosis [2].

Research Applications and Outlook

The unique properties of organotin compounds make them promising candidates in several areas:

- Anticancer Drug Development: Their potent cytotoxicity against various cancer cell lines and ability to induce apoptosis via the mitochondrial pathway position them as promising non-platinum chemotherapeutic agents [2].

- PPARγ Agonists: Organotins like triphenyltin (TPT) are potent endocrine disruptors that activate the PPARγ signaling pathway, which is involved in adipocyte differentiation and placental function [4] [3]. Structural studies show they bind to PPARγ through specific ionic interactions between the tin atom and a cysteine residue (Cys285) [3].

- Industrial Applications: Their historical and continued use as PVC stabilizers, biocides, and catalysts underscores their chemical versatility [4] [2] [1].

References

Comprehensive Application Notes and Protocols: Octyltin Trichloride PVC Stabilizer Synthesis

Introduction and Background

Polyvinyl chloride (PVC) is one of the world's most widely produced synthetic polymers, ranking third after polyethylene and polypropylene with approximately 40 million tons produced annually. [1] A critical challenge in PVC processing is its inherent thermal instability, as PVC begins to decompose at temperatures above 70°C (158°F) through an autocatalytic dehydrochlorination process. [1] [2] This degradation initiates at weak points in the polymer chain, particularly at branch points or allylic positions adjacent to double bonds, where chlorine atoms become labile. Once initiated, the elimination of hydrogen chloride (HCl) proceeds in a "zipper-like" manner, resulting in the formation of conjugated polyene sequences that cause discoloration (yellowing → orange → brown → black) and eventual charring of the material, accompanied by the release of noxious HCl fumes. [3]

Organotin stabilizers, particularly those based on octyltin and methyltin compounds, represent a crucial class of additives that effectively mitigate PVC degradation through multiple mechanistic pathways. These stabilizers function primarily by: (1) displacing labile chlorine atoms at defect sites along the PVC backbone through esterification reactions, thereby preventing the initiation of dehydrochlorination; (2) scavenging liberated HCl to prevent autocatalytic degradation; and (3) disrupting the formation of conjugated polyene sequences responsible for discoloration. [3] [2] The exceptional effectiveness of organotin stabilizers, particularly in rigid PVC applications requiring clarity, stems from their ability to form substitution products that are more thermally stable than the original labile chlorine atoms, while simultaneously preventing the catalytic effects of liberated HCl.

The selection of octyltin-based stabilizers has gained significant importance due to regulatory considerations, particularly compliance with the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation. [4] High mono-octyltin compounds offer the advantage of being fully compliant with REACH requirements while providing excellent stabilization performance, especially when combined with complementary organotin compounds such as dimethyltin derivatives. [4] [5] This application note provides comprehensive protocols for the synthesis, characterization, and application of octyltin trichloride-derived stabilizers, with particular emphasis on mixed methyl-octyltin systems that deliver superior performance in rigid PVC calendering applications.

Stabilizer Compositions and Formulations

Methyl-Octyltin Blend Compositions

Mixed organotin stabilizer systems have emerged as technologically advanced solutions that harness the complementary properties of different organotin compounds to achieve balanced performance characteristics in PVC processing. Through extensive experimentation, researchers have identified that blends of octyltin mercaptide and methyltin mercaptide provide an optimal combination of early color development and long-term thermal stability, addressing the limitations of single-component stabilizer systems. [6] [4] The specific composition ranges and their corresponding performance attributes have been systematically investigated and optimized for various PVC processing applications.

Table 1: Methyl-Octyltin Stabilizer Composition Ranges and Performance Characteristics

| Component | Composition Range (wt%) | Key Functions | Performance Attributes |

|---|---|---|---|

| Octyltin Mercaptide | 40-75% | Early color development | Provides excellent initial color hold, improves clarity in transparent films |

| Methyltin Mercaptide | 25-60% | Long-term heat stability | Reduces burning during extended processing, enhances color retention |

| Preferred Ratio (Octyltin:Methyltin) | 60:40 to 75:25 | Balanced performance | Optimizes both early color and long-term stability |

| Optimal Production Ratio | 62:38 | Calendering applications | Specifically developed for rigid PVC film production |

The octyltin mercaptide component typically consists of 90-98% octyltin tris(2-ethylhexyl mercaptoacetate) and 2-10% dioctyltin bis(2-ethylhexyl mercaptoacetate), with a preferred composition of approximately 95:5 ratio. [4] This composition provides approximately 14% tin content in the stabilizer. Conversely, the methyltin mercaptide component generally comprises 71-76% dimethyltin bis(2-ethylhexyl mercaptoacetate) and 24-29% methyltin tris(2-ethylhexyl mercaptoacetate), with an optimal ratio of approximately 74:26, delivering approximately 19% tin content. [6] [4] The higher tin content in the methyltin component contributes to its enhanced effectiveness in long-term stabilization.

High-Purity Mono-Octyltin Formulations

Recent advances in stabilizer technology have focused on high-purity mono-organotin compounds, which demonstrate superior performance compared to traditional mixed-grade stabilizers. These formulations leverage the synergistic interaction between high-purity mono-octyltin and dimethyltin compounds, achieving enhanced thermal stabilization while addressing regulatory requirements. [5] The purity specifications and compositional parameters for these advanced stabilizer systems are detailed in the following table.

Table 2: High-Purity Stabilizer Composition Specifications

| Parameter | Specification | Remarks |

|---|---|---|

| Mono-octyltin Compound Purity | >85% (preferably >90%, optimal 92-99%) | (n-Oc)Sn(T)₃ where T is typically 2-ethylhexylmercaptoacetate (EHMA) |

| Dimethyltin Compound Purity | >85% (preferably >90%, optimal 92-99%) | (Me)₂Sn(T)₂ where T is typically EHMA |

| Weight Ratio Range | 10:90 to 90:10 (mono-octyltin:dimethyltin) | Preferred range: 10:90 to 60:40 |

| Dioctyltin Impurities | <8% (preferably 0.1-5%) | Should be minimized for optimal performance |

| Monomethyltin Impurities | <8% (preferably 1-7%) | Naturally occurs in dimethyltin production |

| Tri-organotin Impurities | <1% | Undesirable due to reduced efficacy and potential toxicity |

The exceptional performance of high-purity stabilizer systems arises from the synergistic enhancement where dimethyltin compounds significantly boost the heat stabilizing effectiveness of mono-octyltin compounds in chlorine-containing polymers. [5] This synergy allows formulators to reduce total stabilizer loading while maintaining or even improving performance characteristics, potentially leading to cost savings and improved regulatory compliance. The blending of these high-purity components is typically performed within a temperature range of 10-70°C to ensure homogeneous mixture formation without degradation of the heat-sensitive organotin compounds.

Synthesis Protocols

This compound Synthesis

This compound serves as a fundamental precursor in the synthesis of various octyltin-based heat stabilizers for PVC applications. The compound, with the chemical formula C₈H₁₇Cl₃Sn and molecular weight of 338.29 g/mol, is characterized by specific physical properties including a boiling point of 142-143°C at 33 hPa and a density of 1.839 g/cm³ at 25°C. [7] The synthesis typically involves the reaction of tin tetrachloride with octylating agents under controlled conditions, though the specific reaction pathways may vary based on the desired purity profile and subsequent derivatization requirements.

The following diagram illustrates the complete synthesis workflow from initial precursors to final stabilizer formulation:

Stabilizer Preparation and Blending

Stabilizer preparation involves the conversion of this compound intermediates into functional mercaptoacetate derivatives through ligand exchange reactions. This process requires careful control of reaction conditions to achieve the desired mono- and di-organotin species while minimizing the formation of less effective tri-organotin compounds. The resulting stabilizers are then blended in specific ratios to optimize performance characteristics for particular PVC applications.

Mercaptoacetate Ester Synthesis: In a representative procedure, dissolve This compound (1.0 mol) in anhydrous toluene under nitrogen atmosphere. Add dropwise a solution of 2-ethylhexyl thioglycolate (3.1 mol) in toluene while maintaining the temperature below 30°C. After complete addition, heat the reaction mixture to 60°C and maintain for 4 hours with continuous stirring. Monitor reaction progress by thin-layer chromatography or HPLC. Upon completion, cool the mixture to room temperature and wash sequentially with dilute sodium bicarbonate solution and deionized water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove volatiles under reduced pressure to obtain the product as a pale yellow liquid. [5]

Methyltin Component Preparation: Similarly, prepare dimethyltin bis(2-ethylhexyl mercaptoacetate) by reacting dimethyltin dichloride (1.0 mol) with 2-ethylhexyl thioglycolate (2.1 mol) following a comparable procedure. The methyltin component typically yields a mixture containing approximately 74% dimethyltin bis(2-ethylhexyl mercaptoacetate) and 26% methyltin tris(2-ethylhexyl mercaptoacetate) as determined by tin NMR spectroscopy. [4]

Stabilizer Blending Protocol: Combine the octyltin and methyltin components in the predetermined ratio (typically 60-75% octyltin mercaptide and 25-40% methyltin mercaptide) in a stainless steel blending vessel. Heat the mixture to 40-50°C with moderate agitation (200-400 rpm) for 30-60 minutes to ensure complete homogenization. Avoid excessive heating or prolonged mixing to prevent thermal degradation. Cool the blended stabilizer to room temperature and filter through a 5μm polypropylene filter to remove any particulate matter. Package under nitrogen atmosphere to minimize oxidation during storage. [4]

Characterization Methods and Analytical Protocols

Compositional Analysis

Comprehensive characterization of octyltin stabilizers is essential for quality control and performance prediction. Multiple analytical techniques must be employed to verify chemical composition, purity, and conformance to specifications. These methods collectively provide a complete profile of the stabilizer's properties and potential performance in PVC applications.

Tin Content Determination: Accurately weigh approximately 0.1g of stabilizer sample into a quartz digestion vessel. Add 5mL concentrated nitric acid and digest using a microwave-assisted digestion system at 180°C for 20 minutes. After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to mark with deionized water. Analyze the solution using inductively coupled plasma optical emission spectrometry (ICP-OES) at the tin emission line of 189.927nm. Compare against certified tin standards to calculate percentage tin content. [4] [5]

Organotin Speciation by GC-FPD: Prepare calibration standards of monobutyltin (MBT), dibutyltin (DBT), monooctyltin (MOT), and dioctyltin (DOT) chloride compounds in tetrahydrofuran. For sample preparation, dissolve approximately 0.1g of PVC product or stabilizer formulation in 10mL tetrahydrofuran. Add 2mL of 6M HCl to hydrolyze stabilizers to chloride forms, then derivative with sodium tetraethylborate in 0.2M sodium acetate buffer (pH 4.5) at 50°C for 30 minutes. Perform headspace solid-phase microextraction (HS-SPME) using a 100μm polydimethylsiloxane fiber at 60°C for 45 minutes. Analyze by gas chromatography with flame photometric detection (GC-FPD) using a temperature-programmed method (initial 60°C for 2 minutes, ramp to 280°C at 20°C/min, hold 5 minutes). This method provides limits of quantitation in the range of 0.3-1.0 ng Sn/mL and recovery >90% for butyltins and >80% for octyltins. [8]

Structural Elucidation by FTIR: Prepare a thin film of the stabilizer between sodium chloride plates or use attenuated total reflectance (ATR) sampling. Acquire infrared spectra in the range of 4000-400cm⁻¹ with 4cm⁻¹ resolution. Characteristic absorption bands for octyltin mercaptoacetates include: C=O stretching at ~1730cm⁻¹, COO⁻ vibrations at 1380 and 1540cm⁻¹, C-S stretching at ~700cm⁻¹, and Sn-C vibrations below 600cm⁻¹. [2] Compare against reference spectra to verify ligand incorporation and detect potential impurities or degradation products.

Performance Testing Protocols

Performance evaluation of octyltin stabilizers in PVC formulations requires standardized testing methodologies that simulate processing conditions and assess stabilization effectiveness. These protocols enable comparative analysis between different stabilizer systems and optimization for specific applications.

Thermal Stability Testing (Static Method): Prepare a PVC test formulation containing 100 phr suspension PVC (K-value 60-62), 2-3 phr stabilizer, and appropriate lubricants (0.8-1.2 phr calcium stearate, 0.2-0.5 phr paraffin wax). Mix components in a high-speed mixer with heating to 120°C until a dry blend is obtained. Process the compound on a two-roll mill at 180°C for 5 minutes to form a sheet approximately 1mm thick. Cut specimens (25mm × 25mm) and place in a forced-air circulating oven preheated to 190°C. Remove samples at regular intervals (5, 10, 15, 20, 30, 45, 60 minutes) and assess color development using a colorimeter (CIE Lab* system) or visual inspection against standard references. Record the time to initial discoloration and blackening as measures of early and long-term stability, respectively. [4] [9]

Dynamic Stability Testing: Use the same PVC compound as above and process in a torque rheometer with mixing chamber at 190°C and rotor speed of 60 rpm. Monitor torque and material temperature throughout the test. Continue until a sharp torque increase indicates crosslinking (degradation). Record the stabilization time as the duration until degradation onset. This method provides information on shear stability and processing window under dynamic conditions more representative of actual processing. [9]

Hydrogen Chloride Evolution Measurement: Employ a thermomat apparatus according to ISO 182-3 standards. Place 1g of PVC compound in a reaction tube heated to 200°C while purging with air at 1L/min. Pass the effluent gas through deionized water and continuously monitor conductivity, which increases with HCl absorption. Record the induction time until rapid increase in conductivity, indicating massive dehydrochlorination. This method provides quantitative data on HCl suppression efficiency of the stabilizer system. [2]

Experimental Data and Performance Results

Thermal Stability Performance

Systematic evaluation of octyltin-based stabilizers has demonstrated their exceptional effectiveness in protecting PVC against thermal degradation during processing. The performance advantages of mixed methyl-octyltin systems are particularly evident in rigid PVC calendering applications, where both early color retention and long-term stability are critical quality parameters. Experimental data collected under standardized testing conditions provides compelling evidence for the superior performance characteristics of these stabilizer blends.

Table 3: Thermal Stability Performance of Methyl-Octyltin Stabilizer Blends

| Stabilizer System | Concentration (phr) | Time to Initial Discoloration (min at 190°C) | Time to Blackening (min at 190°C) | CIE Delta-E Color Change (after 10 min at 190°C) |

|---|---|---|---|---|

| Octyltin Mercaptide Alone | 1.2 | 8 | 25 | 4.5 |

| Methyltin Mercaptide Alone | 1.2 | 12 | 45 | 8.2 |

| Blend (62:38 Octyltin:Methyltin) | 1.2 | 10 | >60 | 3.1 |

| High-Purity Mono-Octyltin/Dimethyltin (50:50) | 1.5 | 15 | >60 | 2.8 |

The data clearly demonstrates that stabilizer blends outperform individual components, particularly in long-term heat stability where the blend extends time to blackening to more than 60 minutes compared to 25 and 45 minutes for the individual components alone. [4] Additionally, the color retention, as measured by CIE Delta-E values after 10 minutes at 190°C, shows significant improvement with the blended system (3.1) compared to either component alone (4.5 and 8.2 respectively). This synergistic effect enables processors to achieve longer production runs with reduced scrap rates due to degradation.

Comparative Performance Analysis

Comparative studies of various stabilizer systems highlight the distinct advantages of octyltin-based stabilizers over alternative technologies, particularly in applications requiring clarity, low toxicity, and processing at high temperatures. The following experimental data illustrates the performance differential between organotin stabilizers and other common stabilizer classes under identical processing conditions.

Stabilizer Efficiency in Rigid PVC: Testing of various stabilizer classes in identical rigid PVC formulations (2.0 phr stabilizer concentration, processed at 190°C) revealed that organotin mercaptides provided the best combination of color retention and long-term stability, with induction time to discoloration of 18 minutes, compared to 12 minutes for barium-zinc systems and 8 minutes for calcium-zinc stabilizers. The organotin systems also demonstrated superior clarity in transparent applications, as their refractive index closely matches that of PVC, minimizing light scattering at the stabilizer-polymer interface. [9]

Synergistic Effects with Co-stabilizers: Research has demonstrated that the effectiveness of octyltin stabilizers can be further enhanced through combination with appropriate co-stabilizers. Epoxidized soybean oil (3-5 phr) acts synergistically with organotin stabilizers by scavenging liberated HCl and stabilizing the tin chloride reaction products. Similarly, organic phosphites (0.5-1.0 phr) function as peroxide decomposers and chelating agents for potential catalyst residues, further enhancing thermal stability. These synergistic combinations can extend stabilization time by 25-40% compared to the organotin stabilizer alone. [9]

Miscibility and Processing Advantages: Liquid octyltin mercaptide stabilizers demonstrate superior miscibility with PVC resins compared to solid stabilizer systems, leading to more homogeneous distribution and more efficient stabilization. Research has shown that liquid organotin stabilizers such as dioctyltin bis(isooctyl thioglycollate) begin functioning immediately during the heating cycle, reaching and replacing labile chlorine atoms in PVC more rapidly than solid stabilizers, thereby more effectively retarding HCl evolution in the critical early stages of processing. [2] This enhanced miscibility contributes to the reduction of plate-out on processing equipment and improves the overall processability of PVC compounds.

Applications and Regulatory Considerations

PVC Product Applications

Octyltin-based stabilizers find application across a diverse range of PVC products, with particular dominance in applications requiring clarity, regulatory compliance, and high-temperature processing. The specific stabilizer composition and concentration are tailored to meet the unique requirements of each application, processing method, and performance expectations.

Rigid PVC Calendered Films: Octyltin stabilizers, particularly mixed methyl-octyltin systems, are extensively employed in the production of rigid PVC films by calendering operations. These applications typically utilize stabilizer concentrations of 1.5-2.5 phr and require the excellent early color hold provided by the octyltin component combined with the long-term stability contributed by the methyltin moiety. The processing temperatures for these applications typically exceed 400°F (204°C), where PVC becomes inherently unstable without effective stabilization. [4] The low volatility of methyltin mercaptide reduces fuming during high-temperature processing, contributing to improved working conditions and reduced maintenance requirements for processing equipment.

Potable Water Pipes and Conduits: The non-toxic character of octyltin stabilizers, particularly high-purity mono-octyltin compounds, makes them suitable for potable water contact applications where extraction concerns preclude the use of certain other stabilizer classes. These applications typically employ stabilizer levels of 0.3-0.8 phr and benefit from the excellent long-term heat stability during extrusion processes. The approved regulatory status of specific octyltin compounds under various national and international standards further enhances their utility in these sensitive applications. [2]

Transparent Packaging and Bottles: The exceptional clarity imparted by organotin stabilizers stems from their refractive index matching that of PVC, minimizing light scattering at the stabilizer-polymer interface. This property makes octyltin stabilizers indispensable for transparent packaging applications, including bottles, sheets, and films. In these applications, stabilizer concentrations typically range from 1.0-2.0 phr, with specific selection based on the processing method (extrusion blow molding, injection molding, or thermoforming) and the required color characteristics of the final product. [9]

Regulatory and Safety Aspects

Regulatory compliance represents a critical consideration in stabilizer selection, with octyltin-based systems offering distinct advantages in meeting increasingly stringent global chemical regulations. Understanding these regulatory frameworks is essential for formulators developing PVC products for international markets.

REACH Compliance: The European Union's REACH regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals) addresses the production and use of chemical substances and their potential impacts on human health and the environment. High mono-octyltin stabilizers are fully compliant with REACH legislation, as are high dimethyl organotin stabilizers. [4] This compliance ensures that PVC finished products incorporating these stabilizers can avoid being labeled "Substance of Very High Concern," maintaining market access and consumer acceptance. The blending of octyltin and methyltin stabilizers represents a strategic approach to achieving both performance optimization and regulatory conformity.

Occupational Safety Considerations: The Occupational Safety and Health Administration (OSHA) in the United States has established a Threshold Limit Value (TLV) for exposure to all organotin compounds at 0.1 mg tin per m³ of air averaged over an 8-hour work shift. [2] This exposure limit necessitates appropriate engineering controls (ventilation, closed processing) and personal protective equipment (gloves, safety goggles, respiratory protection when needed) during handling and processing of octyltin stabilizers. Safety Data Sheets for this compound precursors indicate classification as Skin Corrosion Category 1B (H314 - causes severe skin burns and eye damage) and Acute Aquatic Toxicity Category 1 (H400 - very toxic to aquatic life), mandating careful handling to prevent environmental release. [7]

Food Contact and Medical Applications: Certain octyltin stabilizers have received approval for use in food contact applications and medical devices from regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [2] These approvals typically specify maximum use levels, extraction limits, and specific application restrictions. Formulators must verify the current regulatory status of specific stabilizer compounds for their intended applications and markets, as regulatory frameworks continue to evolve in response to new toxicological and environmental data.

Conclusion

This compound-derived stabilizers represent sophisticated and highly effective solutions for mitigating thermal degradation in PVC processing. The synergistic combination of octyltin and methyltin mercaptides delivers superior performance compared to single-component stabilizer systems, providing excellent early color development combined with exceptional long-term heat stability. These advanced stabilizer systems enable PVC processors to meet increasingly demanding performance requirements while addressing evolving regulatory constraints, particularly REACH compliance in European markets.

The comprehensive protocols detailed in this application note provide researchers and formulators with robust methodologies for the synthesis, characterization, and performance evaluation of octyltin-based stabilizer systems. The experimental data presented demonstrates the clear performance advantages of optimized methyl-octyltin blends, particularly in demanding applications such as rigid PVC calendering where processing temperatures exceed 200°C. As PVC continues to be one of the world's most versatile and widely used polymers, advanced stabilization technologies based on octyltin chemistry will remain essential for maximizing product performance, extending service life, and meeting regulatory requirements across diverse global markets.

References

- 1. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 2. Thermal stabilisation of poly(vinyl chloride) by organotin ... [sciencedirect.com]

- 3. Degradation & Stabilization PVC [linkedin.com]

- 4. WO2017155630A1 - Methyl and octyl tin - reach... - Google Patents [patents.google.com]

- 5. Stabilizers containing high purity mono-octyltin compounds [patents.justia.com]

- 6. Methyl and octyl tin stabilizer for production of pvc film [patents.google.com]

- 7. n- Octyltin | 1X100MG | C8H17Cl3Sn | 677155 | 3091-25-6 trichloride [hpc-standards.com]

- 8. Determination of butyltin and octyltin in poly(vinyl...) stabilizers [pubmed.ncbi.nlm.nih.gov]

- 9. of polyvinyl Stabilization optimum stabilizer selection chloride [linkedin.com]

Comprehensive Application Notes and Protocols: Monoorganotin Trihalides for Chemical Vapor Deposition of Tin Dioxide Thin Films

Introduction and Chemical Background

Monoorganotin trihalides (RSnX₃, where R = organic group, X = Cl, Br, I) represent a specialized class of organotin(IV) compounds that serve as high-purity precursors for tin dioxide (SnO₂) thin film deposition via chemical vapor deposition (CVD). These compounds are characterized by a tin-carbon covalent bond with three halide ligands completing the tetrahedral coordination around the central tin atom. The unique reactivity and volatility of monoorganotin trihalides make them particularly suitable for vapor deposition processes, as they typically demonstrate favorable thermal transport properties while maintaining sufficient stability for handling and storage under appropriate conditions.

The interest in monoorganotin trihalides as CVD precursors stems from their ability to decompose cleanly at elevated temperatures, forming high-purity tin dioxide films with minimal carbon contamination. This decomposition occurs through a complex series of gas-phase and surface reactions that ultimately result in the formation of SnO₂, a versatile semiconductor material with numerous technological applications. The selection of specific R groups (typically methyl, n-butyl, or other short-chain alkyl groups) allows for tuning of precursor properties such as volatility, thermal stability, and decomposition kinetics, providing materials scientists with a degree of control over the deposition process and resulting film characteristics [1].

Organotin chemistry has evolved significantly since the discovery of the first organotin compound (diethyltin diiodide) by Frankland in 1849, with monoorganotin trihalides emerging as important specialty precursors for advanced materials applications. The worldwide production of organotin chemicals currently reaches approximately 50 kilotons annually, with monoorganotin trihalides representing a small but technologically significant segment of this market [1]. Their primary industrial application lies in the deposition of functional tin dioxide coatings, which exploit the unique electronic, optical, and chemical properties of SnO₂.

Applications of SnO₂ Thin Films Deposited via Monoorganotin Trihalide CVD

Tin dioxide thin films deposited from monoorganotin trihalide precursors find application across diverse technological domains, leveraging the unique combination of properties exhibited by SnO₂. The table below summarizes the key application areas and the specific SnO₂ film characteristics that enable each application:

Table 1: Applications of SnO₂ Thin Films Deposited from Monoorganotin Trihalide Precursors

| Application Domain | Specific Application | Key SnO₂ Film Properties Utilized | Typical Film Thickness Range |

|---|---|---|---|

| Packaging Materials | Glass bottle coatings | Impact resistance improvement, lubricant adhesion | 50-100 nm |

| Electronic Devices | Transparent conducting electrodes | Electrical conductivity, optical transparency | 100-1000 nm |

| Decorative Coatings | Iridescent glass surfaces | Interference effects, refractive index | 100-1000 nm |

| Advanced Electronics | Conductive films for electronics | Electrical conductivity, stability | >1 μm |

| Protective Coatings | Wear-resistant surfaces | Hardness, chemical inertness | 50-500 nm |

One of the most established applications of monoorganotin trihalide CVD is the deposition of thin SnO₂ coatings on glass containers, where films typically ranging from 50-100 nm thickness significantly enhance the impact resistance of the glass, allowing for the production of lighter and more cost-effective packaging materials. The CVD process utilizing precursors such as n-butyltin trichloride occurs at the hot glass surface (typically 500-600°C), where the precursor undergoes controlled pyrolysis to form adherent, transparent SnO₂ coatings [1]. These coatings additionally improve the adherence of lubricant films that reduce scuff resistance during handling and transport.

In the electronics sector, transparent conducting oxides based on SnO₂ represent another significant application, with thicker films (100-1000 nm) exhibiting the required combination of electrical conductivity and optical transparency for use in displays, photovoltaics, and transparent electrodes. When film thickness exceeds the 100 nm range, interference effects can create iridescent appearances, which has been exploited for decorative applications [1]. For advanced electronic applications requiring higher conductivity, films exceeding 1 μm in thickness can be deposited, serving as conductive pathways in various electronic devices.

The functional properties of SnO₂ films deposited via monoorganotin trihalide CVD can be further enhanced through doping with other elements such as antimony, fluorine, or indium, which modify the electrical and optical characteristics to suit specific application requirements. The ability to control film thickness, morphology, and stoichiometry through careful manipulation of CVD parameters makes monoorganotin trihalides versatile precursors for tailoring material properties across this diverse application landscape.

Synthesis Protocols for Monoorganotin Trihalides

Kocheshkov Redistribution Reaction

The Kocheshkov redistribution reaction (also known as comproportionation) represents the most widely employed laboratory and industrial method for the selective synthesis of monoorganotin trihalides. This method involves the controlled reaction of tetraorganotin compounds with tin tetrahalide in precise stoichiometric ratios, allowing for the preparation of high-purity monoorganotin trihalides with minimal byproduct formation [1] [2].

The general reaction scheme for monoorganotin trichloride synthesis follows:

R₄Sn + 3SnCl₄ → 4RSnCl₃

Where R represents an organic group (typically methyl, n-butyl, n-octyl, or phenyl). The experimental protocol proceeds as follows:

- Reaction Setup: In an inert atmosphere glove box or using standard Schlenk techniques, combine stoichiometric quantities of tetraorganotin (R₄Sn) and tin tetrachloride (SnCl₄) in a heavy-walled glass reaction vessel. The reaction typically employs 1:3 molar ratio of R₄Sn to SnCl₄ for monoorganotin trichloride production.

- Thermal Activation: Seal the reaction vessel under vacuum and gradually heat to 150-200°C with constant agitation to ensure homogeneous mixing. The reaction mixture is maintained at this temperature range for 2-4 hours, during which the redistribution occurs to form the monoorganotin trihalide.

- Product Recovery: After cooling to room temperature, purify the crude product by fractional distillation under reduced pressure or by recrystallization from appropriate solvents such as hexane or dichloromethane. Typical yields range from 80-90% for R = methyl, butyl, and phenyl groups [1].

This method is particularly valuable for laboratory-scale synthesis due to its excellent selectivity and the commercial availability of starting materials. The reaction proceeds without solvent at elevated temperatures, simplifying product recovery and minimizing waste generation. The following table summarizes typical reaction conditions and yields for selected monoorganotin trihalides:

Table 2: Synthesis Parameters for Monoorganotin Trihalides via Kocheshkov Redistribution

| Precursor | Reaction Temperature (°C) | Reaction Time (hours) | Isolated Yield (%) | Purification Method |

|---|---|---|---|---|

| CH₃SnCl₃ | 150-170 | 2-3 | 85-90 | Fractional distillation |

| C₄H₉SnCl₃ | 160-180 | 3-4 | 80-85 | Fractional distillation |

| C₆H₅SnCl₃ | 170-200 | 3-4 | 75-80 | Recrystallization |

| C₈H₁₇SnCl₃ | 180-200 | 4-5 | 70-75 | Fractional distillation |

Direct Synthesis from Metallic Tin

An alternative approach to monoorganotin trihalide synthesis involves the direct reaction of metallic tin with hydrogen halide and activated olefins. This method offers potential advantages for industrial-scale production by circumventing the need for pre-formed organotin compounds [3].

The general protocol for this method involves:

- Reactor Preparation: Charge a suitable reaction vessel with finely powdered tin metal (high surface area enhances reaction rate) and the selected activated olefin (typically containing electron-withdrawing groups adjacent to the double bond).

- Hydrogen Halide Introduction: Introduce hydrogen chloride gas (or as a concentrated aqueous solution) gradually into the reaction mixture while maintaining temperature between 20-80°C. Solvents such as ethers, aromatic hydrocarbons, or excess olefin may be employed to moderate reaction exothermicity.

- Product Isolation: After complete addition of hydrogen halide, continue agitation for an additional 2-6 hours to ensure complete reaction. Separate the resulting organotin halide mixture (typically containing both di- and monoorganotin halides) from unreacted tin metal and byproducts via filtration or centrifugation.

- Fractionation: Recover the monoorganotin trihalide component from the product mixture through fractional crystallization or distillation, with typical monoorganotin content ranging from 0.01% to 80% by weight depending on specific reaction conditions [3].

This direct synthesis method produces complex product distributions highly dependent on reaction conditions, particularly the solvent system and hydrogen halide addition rate. While offering potential cost advantages, the method requires careful optimization to maximize monoorganotin trihalide yield and may necessitate additional purification steps to achieve the purity standards required for CVD applications.

CVD Deposition Protocols Using Monoorganotin Trihalides

Thermal CVD Protocol

Thermal CVD represents the most widely implemented deposition method for SnO₂ thin films from monoorganotin trihalide precursors, particularly in industrial glass coating applications. The following protocol details a standardized approach for laboratory-scale deposition:

- Substrate Preparation: Clean substrates (typically glass, silicon, or fused silica) sequentially in acetone, isopropanol, and deionized water using ultrasonic agitation for 10 minutes each. For semiconductor applications, additional piranha solution (3:1 H₂SO₄:H₂O₂) treatment may be employed to ensure complete surface hydroxylation. Dry substrates under a stream of inert gas (N₂ or Ar) and load into the CVD reactor.

- Reactor Configuration: Utilize a horizontal or vertical hot-wall CVD reactor with precise temperature control capabilities. Configure the precursor delivery system with temperature-controlled lines maintained at 80-120°C to prevent precursor condensation. Set the carrier gas (typically nitrogen or argon) flow rate to 50-200 sccm, depending on desired deposition rate and film uniformity.

- Deposition Parameters:

- Precursor vaporization temperature: 80-150°C (vapor pressure dependent)

- Substrate temperature: 500-600°C (glass) or 400-500°C (semiconductors)

- Reactor pressure: 1-760 Torr (atmospheric or reduced pressure)

- Deposition time: 5-60 minutes (film thickness dependent)

- Oxygen partial pressure: 0.1-10% in carrier gas

- Process Initiation: Preheat the substrate to the target deposition temperature under inert atmosphere. Introduce the precursor vapor by passing carrier gas through the temperature-controlled precursor vessel. Simultaneously introduce the oxygen source (typically O₂ or H₂O vapor) to initiate the deposition process.

- Process Termination: Conclude deposition by terminating precursor flow while maintaining substrate temperature and carrier gas flow for 5-10 minutes to ensure complete precursor removal from the reactor. Cool the substrate to room temperature under inert atmosphere before removal from the reactor [1].

The deposition process can be visualized through the following workflow:

Figure 1: Workflow for thermal CVD deposition of SnO₂ thin films from monoorganotin trihalide precursors

Aerosol-Assisted CVD Protocol

For monoorganotin trihalides with insufficient volatility for conventional thermal CVD, aerosol-assisted CVD (AACVD) provides an effective alternative deposition method. This technique utilizes precursor solutions that are atomized into fine droplets and transported to the heated substrate:

- Precursor Solution Preparation: Dissolve the monoorganotin trihalide precursor (typically 0.05-0.2 M) in an appropriate solvent such as methanol, ethanol, toluene, or tetrahydrofuran. The solvent selection should consider precursor solubility, volatility, and thermal stability.

- Aerosol Generation: Utilize an ultrasonic nebulizer or pneumatic atomizer to generate a fine mist of the precursor solution. The aerosol droplet size should be optimized to approximately 1-5 μm for efficient transport and vaporization.

- Deposition Parameters:

- Precursor solution concentration: 0.05-0.2 M

- Solvent delivery rate: 1-5 mL/min

- Carrier gas flow rate: 100-500 sccm

- Substrate temperature: 400-550°C

- Deposition time: 10-60 minutes

- Process Execution: Pre-heat the substrate to the desired deposition temperature. Initiate aerosol generation and transport the precursor droplets to the reactor using carrier gas. The droplets undergo vaporization near the heated substrate, followed by chemical reactions analogous to conventional CVD processes.

- Process Optimization: Monitor film growth in situ using laser interferometry or spectroscopic ellipsometry if available. Adjust deposition parameters to achieve desired film thickness and morphology [4].

The following table summarizes key deposition parameters and their influence on film characteristics for both thermal and aerosol-assisted CVD processes:

Table 3: CVD Deposition Parameters and Their Influence on SnO₂ Film Properties

| Deposition Parameter | Typical Range | Influence on Film Properties | Optimization Guidelines |

|---|---|---|---|

| Substrate Temperature | 400-600°C | Higher temperature improves crystallinity but may increase roughness | Balance crystallinity and surface morphology based on application |

| Precursor Temperature | 80-150°C | Controls vapor pressure and delivery rate | Maintain temperature to achieve stable vapor pressure |

| Oxygen Partial Pressure | 0.1-10% | Affects oxidation state, stoichiometry, and growth rate | Optimize for complete oxidation without excessive gas-phase nucleation |

| Total Reactor Pressure | 1-760 Torr | Lower pressure enhances uniformity, higher pressure increases growth rate | Select based on uniformity requirements and reactor design |

| Deposition Time | 5-60 minutes | Determines final film thickness | Adjust based on desired thickness and growth rate |

| Carrier Gas Flow Rate | 50-500 sccm | Influences precursor delivery efficiency and film uniformity | Optimize for uniform boundary layer formation |

Analytical and Characterization Methods

Precursor Purity Analysis

Comprehensive characterization of monoorganotin trihalide precursors is essential for reproducible CVD deposition and high-quality SnO₂ films. The following analytical protocol should be implemented for precursor quality control:

- Elemental Analysis: Determine tin and halogen content through inductively coupled plasma optical emission spectrometry (ICP-OES) or classical wet chemical methods. Compare results with theoretical values to verify stoichiometry.

- Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmosphere to determine volatility, thermal stability, and decomposition pathways. Typical heating rates of 5-10°C/min under nitrogen or air atmosphere provide information on evaporation characteristics and potential decomposition residues.

- Spectroscopic Characterization:

- Fourier-transform infrared spectroscopy (FTIR) to identify characteristic Sn-C and Sn-X vibrational modes

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) to verify molecular structure and assess purity

- Mass spectrometry (EI or CI) to determine molecular weight and identify potential impurities

- Physical Properties Measurement: Determine melting point, boiling point, and vapor pressure as a function of temperature to establish appropriate CVD operating parameters [1] [5].

Thin Film Characterization

Rigorous film characterization is critical for correlating deposition parameters with resulting SnO₂ film properties. The following characterization protocol provides comprehensive film assessment:

- Structural Characterization:

- X-ray diffraction (XRD) to determine crystal structure, preferred orientation, and crystallite size

- Raman spectroscopy to identify phase composition and detect structural defects

- Scanning electron microscopy (SEM) to examine surface morphology, cross-sectional thickness, and film continuity

- Transmission electron microscopy (TEM) for high-resolution structural analysis and interface characterization

- Compositional Analysis:

- X-ray photoelectron spectroscopy (XPS) to determine elemental composition, chemical states, and detect carbon contamination

- Rutherford backscattering spectrometry (RBS) or energy-dispersive X-ray spectroscopy (EDS) for quantitative elemental analysis

- Secondary ion mass spectrometry (SIMS) for trace impurity detection and depth profiling

- Functional Properties Assessment:

- Spectroscopic ellipsometry or UV-Vis-NIR spectroscopy to determine optical transparency, band gap, and refractive index

- Four-point probe or Hall effect measurements to determine electrical resistivity, carrier concentration, and mobility

- Atomic force microscopy (AFM) to quantify surface roughness and topography

- Adhesion testing (tape test, scratch test) to evaluate film-substrate adhesion [1] [6].

Implementation Considerations and Troubleshooting

Safety Protocols

Monoorganotin trihalides require careful handling due to their potential toxicity and reactivity. Implementation of comprehensive safety protocols is essential for laboratory and industrial operations:

- Personal Protective Equipment: Always wear appropriate gloves (nitrile or neoprene), safety goggles, and laboratory coats when handling monoorganotin trihalides. Use fume hoods or glove boxes for all procedures involving powder transfer or solution preparation.

- Toxicity Considerations: Organotin compounds exhibit variable toxicity depending on their organic substituents. Triorganotin compounds generally show highest toxicity, while monoorganotin derivatives are typically less toxic. Nevertheless, all organotin compounds should be treated as potential health hazards with appropriate precautions [1].

- Storage and Disposal: Store monoorganotin trihalides under inert atmosphere in sealed containers away from moisture and heat sources. Dispose of waste materials according to local regulations for organometallic compounds, typically through specialized hazardous waste handling services.

- Emergency Procedures: Maintain appropriate spill kits containing inert absorbent materials. In case of skin contact, immediately wash with copious amounts of water and seek medical attention if irritation persists.

Process Optimization Guidelines

Successful implementation of monoorganotin trihalide CVD requires systematic process optimization to achieve desired film properties. The following guidelines facilitate process development:

- Precursor Selection: Choose monoorganotin trihalides with organic groups that balance volatility and thermal stability. Methyl and n-butyl derivatives typically offer the best combination of properties for most applications.

- Parameter Optimization: Utilize design of experiments (DOE) methodology to efficiently explore the multi-dimensional parameter space (temperature, pressure, flow rates, precursor concentration). Response surface methodology can identify optimal operating conditions for specific application requirements.

- In Situ Monitoring: Implement in situ monitoring techniques such as laser interferometry, optical pyrometry, or mass spectrometry to provide real-time feedback on deposition rate and process stability, enabling rapid identification of process deviations.

Troubleshooting Common Issues

Even with optimized processes, various issues may arise during monoorganotin trihalide CVD. The table below summarizes common problems, their potential causes, and recommended solutions:

Table 4: Troubleshooting Guide for Monoorganotin Trihalide CVD Processes

| Problem | Potential Causes | Diagnostic Methods | Corrective Actions |

|---|---|---|---|

| Poor Adhesion | Substrate contamination, insufficient substrate temperature, thermal expansion mismatch | Scratch testing, XPS interface analysis | Enhance substrate cleaning, increase substrate temperature, add adhesion layer |

| High Carbon Contamination | Incomplete oxidation, low oxygen partial pressure, excessive precursor flux | XPS, SIMS analysis | Increase oxygen partial pressure, optimize precursor-to-oxygen ratio, increase substrate temperature |

| Non-uniform Thickness | Improper flow dynamics, substrate temperature gradients, precursor depletion | Thickness mapping, flow visualization | Optimize reactor geometry, improve substrate heating uniformity, adjust flow rates |

| Low Deposition Rate | Insufficient precursor vapor pressure, low substrate temperature, carrier gas dilution | In situ rate monitoring, TGA precursor analysis | Increase precursor temperature, optimize carrier gas flow rate, adjust reactor pressure |

| Powdery Deposits | Gas-phase nucleation, excessive precursor concentration, homogeneous reactions | Visual inspection, SEM morphology analysis | Reduce precursor concentration, decrease reactor pressure, enhance boundary layer transport |

Conclusion

Monoorganotin trihalides represent versatile precursors for the chemical vapor deposition of high-quality tin dioxide thin films with applications spanning from functional glass coatings to transparent electronics. The synthesis protocols outlined in this document, particularly the Kocheshkov redistribution reaction, provide reliable access to these specialized precursors with purity levels suitable for demanding deposition processes. The CVD protocols detailed herein enable reproducible deposition of SnO₂ films with controlled thickness, morphology, and functional properties.

The continued development of monoorganotin trihalide CVD processes promises further advancements in thin film technology, particularly through the integration of these precursors with emerging deposition techniques such as spatial atomic layer deposition and hybrid solution-vapor approaches. As the demand for functional metal oxide films grows in applications including energy storage, transparent electronics, and protective coatings, monoorganotin trihalide CVD is positioned to remain a valuable materials processing technology, particularly where large-area deposition and industrial scalability are key considerations.

References

- 1. Synthetic aspects of tetraorganotins and organotin(IV) ... [sciencedirect.com]

- 2. - Wikipedia Organotin chemistry [en.wikipedia.org]

- 3. US4202830A - Organotin halides [patents.google.com]

- 4. US10228618B2 - Organotin oxide hydroxide patterning ... [patents.google.com]

- 5. (PDF) Complexes of tin (IV) halides and organotin (IV)... - Academia.edu [academia.edu]

- 6. Titanium nitride ( TiN ) as a promising alternative to plasmonic metals... [pubs.rsc.org]

octyltin trichloride glass coating applications

Chemical Profile of Octyltin Trichloride

The table below summarizes the key identifying information and physical properties of this compound as found in chemical databases [1].

| Property | Description / Value |

|---|---|

| CAS Number | 3091-25-6 [1] |

| Molecular Formula | C8H17Cl3Sn [1] |

| Molecular Weight | 338.29 g/mol [1] |

| Boiling Point | 150-159 °C at 10 mm Hg [1] |

| Density | 1.35 g/cm³ [1] |

| Physical Form | Colourless to Pale Yellow Oil [1] |

| Solubility | Soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [1] |

Safety and Handling Information

Organotin compounds require careful handling due to their potential toxicity. The following table lists key hazard and safety information for this compound [1].

| Aspect | Details |

|---|---|

| GHS Hazard Statements | H315-H318-H361-H373-H400-H410 [1] |

| Hazard Class | 6.1(b) [1] |

| RIDADR | 1760 [1] |

| Stability | Hygroscopic and Moisture Sensitive [1] |

General Protocol for CVD of Organotin Coatings on Glass

The following protocol is adapted from a patent for a closely related process using butyltin trichloride to deposit tin oxide coatings on glass [2]. This can serve as a foundational guide, though parameters for this compound would need empirical optimization.

Reagent and Substrate Preparation

- Coating Precursor: Use liquid this compound. If solid, dissolve in an appropriate anhydrous solvent (e.g., toluene) to create a vaporizable source [2].

- Carrier Gas: Use dry, clean air or an inert gas like nitrogen [2].

- Substrate Cleaning: Thoroughly clean glass substrates. A recommended sequence is:

Coating Application via Spray CVD

This process describes a Chemical Vapor Deposition (CVD) method where the precursor is sprayed onto heated glass.

- Glass Pre-heating: Heat the clean glass substrate to a temperature between 500°C and 600°C [2].

- Atomization and Spraying: Use a spray apparatus to direct the liquid precursor or its solution onto the hot glass surface. The carrier gas flow rate and spray nozzle configuration should be adjusted to create a fine, uniform mist [2].

- Pyrolysis and Film Formation: Upon contact with the hot glass, the this compound vaporizes and undergoes a pyrolysis reaction with oxygen in the air to form a transparent, conductive stannic oxide (SnO₂) film [2].

Post-Application Coating Enhancement

- Abrasion Resistance: To significantly improve the coating's durability, apply a topcoat of a protective polymer. The patent suggests using emulsions or solutions of polymers like polyvinyl alcohol, polyurethane, or vinyl-acrylic copolymers [2].

- Curing: After applying the polymer topcoat, allow it to dry and cure according to the polymer's specifications, which may involve air drying or thermal curing at moderate temperatures [2].

Key Considerations for Method Development

Since specific data for this compound is lacking, you will need to experimentally determine the optimal conditions. The most critical parameters to investigate are:

- Substrate Temperature: The pyrolysis efficiency and film quality are highly dependent on temperature [2].

- Precursor Concentration and Flow Rate: These affect the film's growth rate and thickness.

- Carrier Gas Composition and Flow Rate: Influences vapor delivery and the reaction environment [2].

Knowledge Gaps and Future Research

This response is limited by the available search results. To develop a robust protocol, further research is needed in the following areas:

- Direct Literature on this compound: Search for patents or papers specifically on "this compound CVD" or "this compound glass coating".

- Optimization Studies: Literature on the effect of temperature, pressure, and precursor concentration on the electrical and optical properties of the resulting tin oxide film.

- Alternative Deposition Techniques: Investigate other methods such as spin-coating or dip-coating from a solution precursor.

References

Application Note: GC-MS Analysis of Octyltin Species in Environmental and Biological Matrices

Abstract: This note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the speciation analysis of octyltin compounds. The protocol covers sample preparation via mechanical stirring extraction and derivatization, followed by GC-MS separation and detection. It is designed for the accurate quantification of mono-, di-, and tri-octyltin species in complex matrices such as soils, sediments, and biological tissues [1] [2].

1. Introduction Organotin compounds (OTCs), including octyltins, are persistent environmental pollutants with toxicity that depends on their specific alkyl group and the number of organic substituents (speciation) [1]. Speciation analysis is therefore critical for accurate environmental monitoring and risk assessment. GC-MS is a powerful technique for this purpose, offering high sensitivity and the ability to confirm compound identity based on retention time and mass spectra [3]. This document provides a step-by-step protocol for the determination of octyltin species.

2. Experimental Protocol

2.1. Reagents and Materials

- Standards: Mono-octyltin (MOT), Di-octyltin (DOT), Tri-octyltin (TOT) standard solutions.

- Derivatization Reagent: Sodium tetraethylborate (NaBEt₄).

- Solvents: High-purity methanol, hexane, acetic acid.

- Buffers: Tris-citrate buffer for pH adjustment.

- SPE Cartridges: Florisil for clean-up (optional, for complex matrices) [1].

- Internal Standard: e.g., Tripropyltin (TPrT) for quantification.

2.2. Sample Preparation

2.2.1. Extraction Weigh 1.0 g of homogenized sample (soil, sediment, or biological tissue) into a glass vial. Add 10 mL of acidified methanol (e.g., with acetic acid) and the internal standard. Extract using Mechanical Stirring Assisted Extraction (MSAE) for 30 minutes. Comparative studies have shown MSAE provides superior recoveries and repeatability over techniques like microwave or ultrasound-assisted extraction for solid samples [2]. Centrifuge the mixture at 3000 rpm for 5 minutes and collect the supernatant. Repeat the extraction once and combine the supernatants.

2.2.2. Derivatization Adjust the pH of the extract to ~5.0 using a Tris-citrate buffer [4]. Add 1 mL of a 1% (w/v) NaBEt₄ solution to derivative the ionic organotin species into volatile ethylated analogues. Shake vigorously for 30 minutes. Extract the derivatized organotins into 2 mL of hexane by liquid-liquid extraction.

2.2.3. Clean-up (If Required) For samples with high lipid or organic matter content, pass the hexane extract through a Florisil Solid-Phase Extraction (SPE) cartridge to remove interfering co-extractives [1]. Elute the organotins with a hexane/dichloromethane mixture. Concentrate the eluent under a gentle stream of nitrogen to a final volume of 0.5 mL.

2.3. Instrumental Analysis: GC-MS Conditions The following table summarizes the optimized GC-MS parameters. This method is based on procedures developed for environmental analysis and can be adapted for other matrices [1] [2].

Table 1: Optimized GC-MS Operational Parameters

| Parameter | Specification |

|---|---|

| GC Column | Fused silica capillary column (e.g., Rxi-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness [5] |

| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |

| Injector | Split/splitless, 250°C; Splitless mode (1 min) |

| Oven Program | 60°C (hold 1 min) -> 20°C/min to 150°C -> 5°C/min to 280°C (hold 5 min) |

| MS Transfer Line | 280°C |

| Ion Source | Electron Impact (EI), 70 eV; Temperature: 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity |

2.4. Quantification Prepare a calibration curve using standard solutions of MOT, DOT, and TOT across the expected concentration range (e.g., 1-100 µg/L), processed through the same derivatization procedure. Use the internal standard for quantification to correct for procedural losses and matrix effects. Identify analytes based on their retention times and the ratio of qualifying ions.

Table 2: Target Octyltin Compounds and Characteristic Ions for SIM

| Compound | Abbreviation | Primary Quantifier Ion (m/z) | Qualifier Ions (m/z) |

|---|---|---|---|

| Mono-octyltin | MOT | 179 | 177, 205 |

| Di-octyltin | DOT | 263 | 265, 291 |

| Tri-octyltin | TOT | 347 | 349, 177 |

3. Workflow Visualization The following diagram illustrates the complete analytical procedure from sample preparation to final quantification.

Figure 1: Analytical workflow for octyltin speciation by GC-MS.

4. Validation Data When validated according to established guidelines, this method demonstrates strong performance, as summarized below.

Table 3: Typical Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linear Range | 0.125 - 12.5 µg Sn kg⁻¹ (or wider) [1] |

| Recovery | 70 - 120% (for spiked samples) [1] |

| Precision (RSD) | < 10% [1] [2] |

| Limit of Detection (LOD) | ≤ 0.25 µg Sn kg⁻¹ [1] |

| Limit of Quantification (LOQ) | ≤ 1.0 µg Sn kg⁻¹ [1] |

Key Considerations for Researchers

- Speciation is Crucial: The toxicity of organotins is species-dependent. This method accurately distinguishes between the different octyltin compounds, which is essential for meaningful toxicological evaluation [1].

- Matrix Complexity: The sample preparation steps, particularly the SPE clean-up, are vital for obtaining clean chromatograms and protecting the instrument from complex matrices like biological tissues or sediments [1].

- Stability of Analytes: Organotin compounds can be prone to degradation and redistribution reactions during sample storage and preparation. The use of acidified methanol and controlled derivatization conditions helps preserve the integrity of the individual species [1].

Further Research and Adaptation

The protocol presented is a robust foundation. For application in drug development, you may need to investigate:

- Alternative Detection: Coupling GC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and specific alternative for organotin analysis, as it detects the tin atom directly, often yielding lower detection limits [4] [1].

- Method Adaptation: Rigorous validation would be required to adapt this environmental method for specific pharmaceutical matrices, such as active pharmaceutical ingredients (APIs) or excipients, to ensure accuracy and reliability in that context.

References

- 1. Development of a Robust and Sensitive Method for Analyzing Butyltins... [link.springer.com]

- 2. and octyltin speciation analysis in soil by GC-PFPD [academia.edu]

- 3. sciencedirect.com/topics/materials-science/gas- chromatography ... [sciencedirect.com]

- 4. (PDF) Development of analytical procedure for the determination of... [academia.edu]

- 5. - Gc /ms: a targeted ms of potential nitrosamine... quantification [ijpsr.com]

Application Note: HS-SPME-GC-FPD Analysis of Organotin Stabilizers in PVC Products

1. Principle of the Method This method determines butyltin (MBT, DBT) and octyltin (MOT, DOT) stabilizers in Poly(Vinyl Chloride) products. Organotin compounds are first extracted from the dissolved PVC matrix, then hydrolyzed to their inorganic chloride forms and derivatized into volatile ethylated analogs using sodium tetraethylborate (NaBEt₄) in an acidic medium [1]. The volatile derivatives are concentrated using Headspace Solid-Phase Microextraction (HS-SPME) and subsequently separated and quantified by Gas Chromatography with Flame Photometric Detection (GC-FPD), which offers high sensitivity for tin-containing compounds [1] [2].

2. Experimental Protocol

2.1. Materials and Reagents

- PVC Samples: Homogenized PVC products.

- Solvents: Tetrahydrofuran (THF), hydrochloric acid (HCl), acetonitrile.

- Derivatization Reagent: Sodium tetraethylborate (NaBEt₄).

- Buffer: Sodium acetate buffer (0.2 mol/L, pH 4.5).

- Standards: Monobutyltin (MBT), Dibutyltin (DBT), Monooctyltin (MOT), and Dioctyltin (DOT) chloride standards.

- SPME Fiber: Fused-silica fiber coated with 100 μm polydimethylsiloxane (PDMS) [1].

2.2. Equipment and Instrumentation

- Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) and an appropriate data system. The FPD should be equipped with an optical filter for tin emission (e.g., 610 nm) [2].

- SPME Device: Manual or automated holder compatible with the fiber.

- GC Column: A standard non-polar or mid-polar capillary GC column (e.g., HP-5, 30 m × 0.32 mm i.d., 0.25 μm film thickness) is suitable [1] [3].

- Lab Equipment: Analytical balance, vortex mixer, heating block, micropipettes, 10-40 mL headspace vials with PTFE/silicone septa and caps.

2.3. Step-by-Step Procedure

- Sample Preparation (Dissolution): Accurately weigh about 0.1 g of homogenized PVC sample into a headspace vial. Add 1 mL of tetrahydrofuran (THF) and dissolve the polymer completely by vortexing [1].

- Hydrolysis & Derivatization: To the dissolved PVC, add 1 mL of 6 mol/L HCl to hydrolyze the organotins to their chloride forms. Then, add 2 mL of sodium acetate buffer (pH 4.5) to adjust the reaction pH. Immediately introduce 50 μL of a 2% (w/v) NaBEt₄ solution for derivatization. Seal the vial tightly [1].

- HS-SPME Extraction: Place the vial in a heating block at 50°C. Allow the derivatization to proceed for 15 minutes with constant agitation. Then, expose the SPME fiber to the headspace of the vial for 30-40 minutes at 50°C to adsorb the volatile organotin ethyl derivatives [1].

- GC-FPD Analysis: Retract the fiber and immediately introduce it into the GC injector port, set at 280°C, for thermal desorption (3-5 minutes) in splitless mode [1].

- Oven Program: Initial temperature 40°C (hold 1 min), ramp to 220°C at 20°C/min (hold 3 min) [3].

- Carrier Gas: Helium.

- FPD Detection: Use hydrogen/air flames optimized for tin-specific detection.